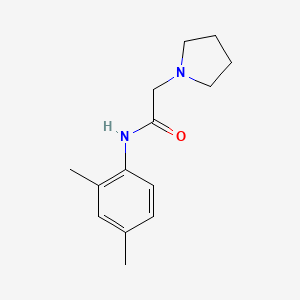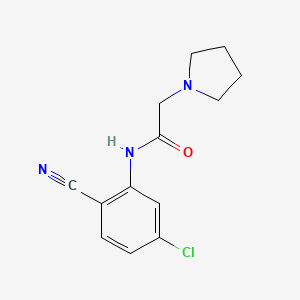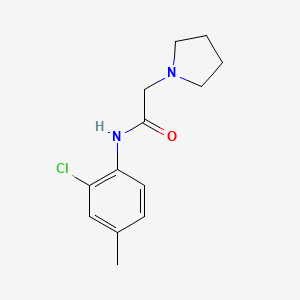
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrolidinylacetamide derivative, which is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride, followed by cyclization with pyrrolidine.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves the activation of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system and other tissues. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide binds to the orthosteric site of nAChRs, which is the site where the endogenous neurotransmitter acetylcholine binds. This binding leads to the opening of the ion channel and the influx of positively charged ions such as sodium and calcium into the cell. This influx of ions can depolarize the cell membrane and elicit a response, such as the release of neurotransmitters or the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide depend on the specific nAChR subtype that it activates. Different nAChR subtypes are expressed in different tissues and have different functions. For example, the α7 nAChR subtype is predominantly expressed in the brain and is involved in cognitive processes such as learning and memory. Activation of α7 nAChRs by N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can enhance cognitive function and has been investigated as a potential treatment for cognitive deficits in various diseases.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for nAChRs. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can activate nAChRs at very low concentrations, which makes it a useful tool for studying the function of these receptors. Another advantage is its stability and solubility, which allows for easy handling and administration in experimental settings.
One limitation of using N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its potential toxicity at high concentrations. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can activate nAChRs in non-neuronal tissues such as the heart and lungs, which can lead to adverse effects such as arrhythmias and bronchoconstriction. Another limitation is its short duration of action, which may require frequent administration in some experimental settings.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on nAChRs in non-neuronal tissues such as the immune system and the cardiovascular system. Additionally, further research is needed to optimize the synthesis and purification of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide and to develop more selective and potent nAChR agonists.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves a multi-step process, which includes the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate product, which is then cyclized with pyrrolidine to yield N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. The purity and yield of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can be improved by various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management.
In neuroscience, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide is a selective agonist of nAChRs, which means it can activate these receptors and elicit a response. This property of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used to study the role of nAChRs in various physiological and pathological conditions.
In agriculture, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used as a nitrification inhibitor to improve the efficiency of nitrogen fertilizer utilization in crops. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide inhibits the activity of ammonia-oxidizing bacteria, which convert ammonium to nitrate in the soil. By inhibiting this process, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can reduce the loss of nitrogen from the soil and increase the availability of nitrogen for plant uptake.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-6-13(12(2)9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBWEBIRVCLDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)



![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)

![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)